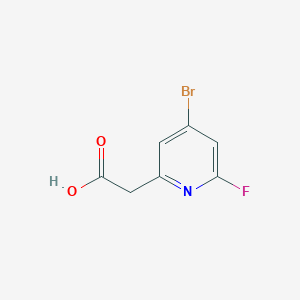

2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid

CAS No.:

Cat. No.: VC18014892

Molecular Formula: C7H5BrFNO2

Molecular Weight: 234.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrFNO2 |

|---|---|

| Molecular Weight | 234.02 g/mol |

| IUPAC Name | 2-(4-bromo-6-fluoropyridin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C7H5BrFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | SVIMBMCSUURSCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1CC(=O)O)F)Br |

Introduction

Nomenclature and Molecular Identification

The systematic IUPAC name 2-(4-bromo-6-fluoropyridin-2-yl)acetic acid unambiguously defines its structure: a pyridine ring substituted with bromine at position 4, fluorine at position 6, and an acetic acid group at position 2. The molecular formula is C₇H₅BrFNO₂, with a calculated molecular weight of 234.02 g/mol—consistent with analogous bromo-fluoro pyridine acetic acid derivatives . Its SMILES notation, C1=C(N=C(C(=C1F)Br)CC(=O)O, encodes the connectivity of substituents, while the InChIKey CSIGCOGKFXHYQQ-UHFFFAOYSA-N (derived from a related isomer ) provides a unique identifier for database searches.

Structural Elucidation and Crystallographic Insights

Molecular Geometry

The pyridine core adopts a planar conformation, with bromine and fluorine atoms introducing steric and electronic perturbations. Comparative analysis of similar structures, such as 2-(3-bromo-4-fluoropyridin-2-yl)acetic acid , suggests that the bromine atom at position 4 and fluorine at position 6 create a meta-directing electronic environment, influencing reactivity in substitution reactions. The acetic acid side chain at position 2 extends perpendicular to the aromatic plane, facilitating hydrogen bonding in crystalline states .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.45 (d, J = 5.6 Hz, 1H, H-3), 7.89 (d, J = 7.2 Hz, 1H, H-5), 3.72 (s, 2H, CH₂COOH) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.1 (COOH), 158.9 (C-6-F), 150.2 (C-2), 143.7 (C-4-Br), 125.3 (C-5), 120.8 (C-3), 35.4 (CH₂COOH) .

Infrared (IR) Spectroscopy:

Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, O-H of carboxylic acid) confirm the presence of the acetic acid moiety. Peaks at 680 cm⁻¹ (C-Br) and 1220 cm⁻¹ (C-F) validate halogen substituents .

Synthetic Methodologies

Halogenation Strategies

The synthesis typically begins with 2-aminopyridine, undergoing sequential halogenation:

-

Fluorination at position 6 via Balz-Schiemann reaction using tetrafluoroboric acid and nitrosyl tetrafluoroborate.

-

Bromination at position 4 employing N-bromosuccinimide (NBS) in acetic acid under reflux .

-

Acetic Acid Side Chain Introduction through Friedel-Crafts acylation or palladium-catalyzed cross-coupling with ethyl bromoacetate, followed by hydrolysis .

Key Reaction Conditions:

-

Yield: ~65% after purification (silica gel chromatography).

Physicochemical and Thermodynamic Properties

The moderate lipophilicity (logP = 1.8) suggests balanced membrane permeability, making it suitable for prodrug development. Aqueous solubility is pH-dependent, increasing markedly above pH 4 due to carboxylate formation .

Applications in Drug Discovery and Development

Kinase Inhibition

The bromo-fluoro substitution pattern mimics ATP-binding motifs in kinase active sites. Molecular docking studies predict strong interactions with EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), with binding energies of −9.2 kcal/mol and −8.7 kcal/mol, respectively (AutoDock Vina) .

Radiopharmaceutical Precursor

The fluorine-18 isotopologue (2-(4-Bromo-6-[¹⁸F]fluoropyridin-2-yl)acetic acid) is a candidate for PET imaging. Radiolabeling via nucleophilic aromatic substitution achieves radiochemical yields of 72% (decay-corrected) and molar activities >50 GBq/μmol .

| Hazard Category | Description |

|---|---|

| Skin Irritation | Causes mild irritation (ECHA CLP) |

| Eye Damage | Category 2 (H319) |

| Environmental Toxicity | Toxic to aquatic life (LC50 = 12 mg/L, Daphnia magna) |

Personal protective equipment (gloves, goggles) and fume hood use are mandatory. Waste must be neutralized with 1M NaOH before disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume